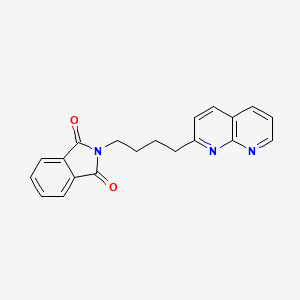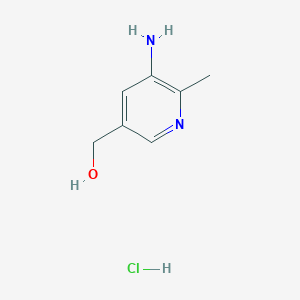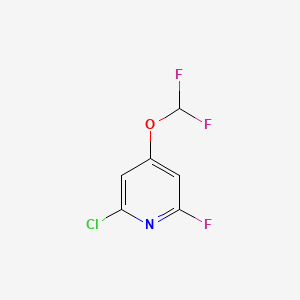
4-Bromo-5-fluoronicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-5-fluoronicotinonitrile is an organic compound that belongs to the class of halogenated nicotinonitriles It is characterized by the presence of bromine and fluorine atoms attached to a nicotinonitrile core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-fluoronicotinonitrile typically involves the halogenation of nicotinonitrile derivatives. One common method is the nucleophilic substitution reaction, where a bromine atom is introduced into the nicotinonitrile ring. This can be achieved using bromine or bromine-containing reagents under controlled conditions. The fluorine atom is then introduced through a similar substitution reaction using fluorine-containing reagents .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-5-fluoronicotinonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and fluorine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted nicotinonitriles, while coupling reactions can produce complex aromatic compounds .
Aplicaciones Científicas De Investigación
4-Bromo-5-fluoronicotinonitrile has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Bromo-5-fluoronicotinonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-5-nitrophthalonitrile: Similar in structure but contains a nitro group instead of a fluorine atom.
4,5-Dichlorophthalonitrile: Contains two chlorine atoms instead of bromine and fluorine.
4-Bromo-5-chloronicotinonitrile: Contains a chlorine atom instead of a fluorine atom.
Uniqueness
4-Bromo-5-fluoronicotinonitrile is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties.
Propiedades
Fórmula molecular |
C6H2BrFN2 |
|---|---|
Peso molecular |
201.00 g/mol |
Nombre IUPAC |
4-bromo-5-fluoropyridine-3-carbonitrile |
InChI |
InChI=1S/C6H2BrFN2/c7-6-4(1-9)2-10-3-5(6)8/h2-3H |
Clave InChI |
UOXNZRQKDWZDMM-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C=N1)F)Br)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R,6S,13AS,14aR,16aS,Z)-N-(cyclopropylsulfonyl)-2-((2-(4-isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-yl)oxy)-6-methyl-5,16-dioxo-1,2,3,5,6,8,9,10,11,13a,14,15,16,16a-tetradecahydro-14aH-cyclopropa[h]pyrrolo[1,2-d][1]oxa[4,7]diazacyclopentadecine-](/img/structure/B15221192.png)
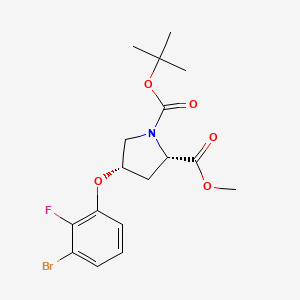

![3-Chloro-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid](/img/structure/B15221200.png)
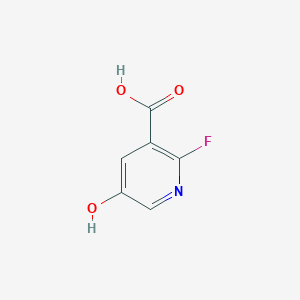
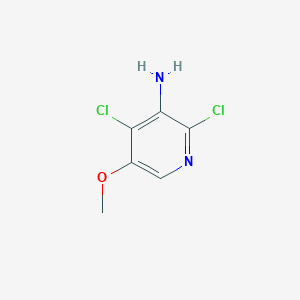
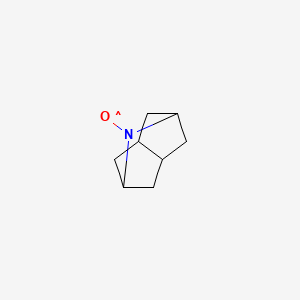
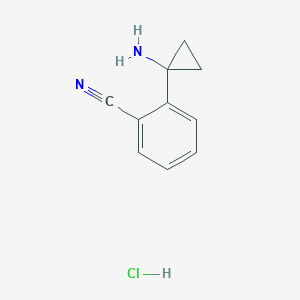
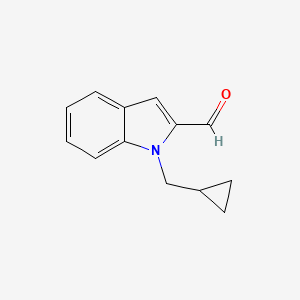
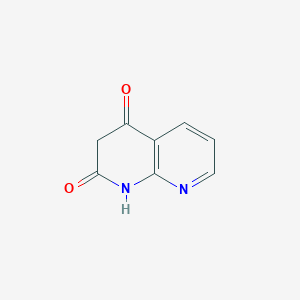
![(1R,5R)-tert-Butyl 10-morpholino-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxylate](/img/structure/B15221248.png)
